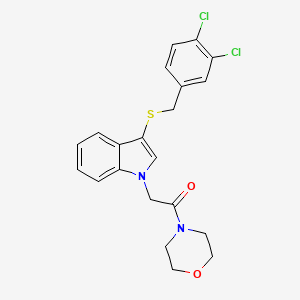![molecular formula C19H21N3O3S2 B2550669 N-(4-Methoxyphenyl)-6-{4-oxo-2-sulfanyliden-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamid CAS No. 688339-58-4](/img/structure/B2550669.png)
N-(4-Methoxyphenyl)-6-{4-oxo-2-sulfanyliden-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-6-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-6-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit enzymes such as α-amylase and Janus Kinase 1 (JAK1) . These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and immune response, respectively.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the function of these targets . For instance, α-amylase inhibitors prevent the breakdown of complex carbohydrates into glucose, thereby controlling blood glucose levels .
Biochemical Pathways
Similar compounds have been found to impact pathways related to carbohydrate metabolism and immune response . The downstream effects of these interactions can include controlled blood glucose levels and modulated immune responses.
Pharmacokinetics
A similar compound was found to have satisfactory pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Similar compounds have been found to exhibit antidiabetic action by inhibiting α-amylase and modulate immune responses by inhibiting JAK1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, with the use of desiccants such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methoxyphenyl)-6-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pemetrexed: A folate analog used in cancer therapy.
Methotrexate: Another folate analog with similar anticancer properties.
Thieno[3,2-d]pyrimidine derivatives: A class of compounds with diverse biological activities.
Uniqueness
N-(4-methoxyphenyl)-6-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is unique due to its specific structural features, such as the methoxyphenyl group and the thieno[3,2-d]pyrimidine core. These features contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-25-14-8-6-13(7-9-14)20-16(23)5-3-2-4-11-22-18(24)17-15(10-12-27-17)21-19(22)26/h6-10,12H,2-5,11H2,1H3,(H,20,23)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIPDOJITSTDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(benzylsulfanyl)-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2550586.png)
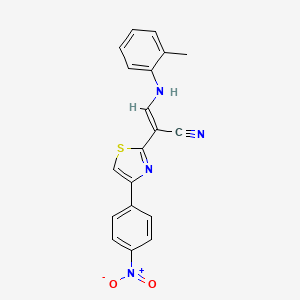
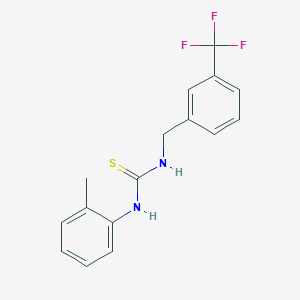
![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)
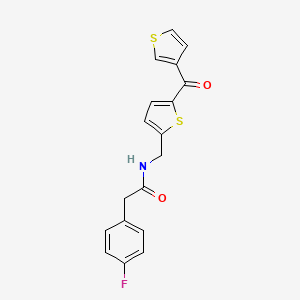
![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2550593.png)
![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)
![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2550599.png)
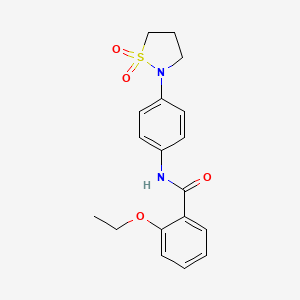
![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2550602.png)

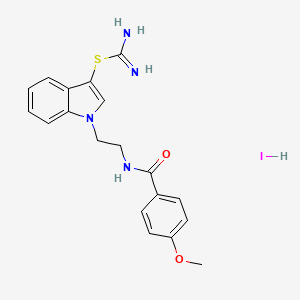
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2550606.png)
